molecular formula C29H27N3O6S B2843567 3-(2,5-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114827-97-2

3-(2,5-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2843567
CAS No.: 1114827-97-2
M. Wt: 545.61
InChI Key: VEMDVULJWPNGSN-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 2 with a sulfanyl-linked 5-methyl-1,3-oxazol-4-yl moiety bearing a 2,3-dimethoxyphenyl substituent. The dihydroquinazolinone scaffold is pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities . Structural complexity arises from the fused heterocyclic systems, suggesting unique physicochemical and biological profiles compared to simpler analogs.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O6S/c1-17-22(30-27(38-17)20-10-8-12-25(36-4)26(20)37-5)16-39-29-31-21-11-7-6-9-19(21)28(33)32(29)23-15-18(34-2)13-14-24(23)35-3/h6-15H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDVULJWPNGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

Key structural analogs are compared below based on core modifications, substituents, and heterocyclic appendages:

Compound Name / Identifier Core Structure Substituents / Heterocycles Synthesis Method Yield (%) Melting Point (°C)
Target Compound 3,4-dihydroquinazolin-4-one 3-(2,5-dimethoxyphenyl), 2-(oxazolylmethylsulfanyl) Not reported N/R N/R
4l () Tetrahydroquinazolin-4-one 6,8-bis(2-(4-methoxyphenyl)), 2-methyl Suzuki coupling 81 228–230
Oxadiazolyl derivative () Quinazolin-4(3H)-one 2-(((4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)methyl)sulfanyl) Hydrazide + CS₂ reaction N/R N/R

Key Observations:

Core Saturation: The target compound’s partially saturated 3,4-dihydroquinazolinone core may confer greater conformational flexibility compared to the fully aromatic quinazolin-4(3H)-one in . This could enhance binding to flexible enzyme active sites.

Heterocyclic Appendages: The oxazole moiety in the target compound differs from the oxadiazole in . Oxadiazoles are more electron-deficient, which may alter redox properties or hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points: The high melting point of 4l (228–230°C) correlates with its crystalline, multi-methoxyphenyl structure . The target compound’s melting point is unreported but likely higher due to increased molecular weight and rigidity from the oxazole-sulfanyl linkage.
  • Lipophilicity: Both the target compound and 4l feature methoxy groups, suggesting comparable logP values. However, the oxazole’s nitrogen atoms may introduce polar surface area differences, influencing solubility .

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